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molecular formula C10H18O2 B8782619 Ethyl 3-cyclopropyl-3-methylbutanoate CAS No. 80105-52-8

Ethyl 3-cyclopropyl-3-methylbutanoate

Cat. No. B8782619
M. Wt: 170.25 g/mol
InChI Key: ACGQDBDPBDDCMH-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

A mixture of 3-cyclopropyl-3-methylbutyric acid ethyl ester (3.0 g, 17.6 mmol) and lithium hydroxide monohydrate (3.5 g, 105 mmol) in THF/H2O/MeOH (24 mL, 2:1:1 v/v) was stirred at rt overnight. The reaction mixture was diluted with water (100 mL), and washed with ethyl acetate (2×50 mL). The aqueous layer was acidified with 2M HCl and extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with brine (200 mL), dried over sodium sulfate and concentrated to give 3-cyclopropyl-3-methylbutyric acid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
THF H2O MeOH
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[CH2:5][C:6]([CH:9]1[CH2:11][CH2:10]1)([CH3:8])[CH3:7])C.O.[OH-].[Li+]>C1COCC1.O.CO.O>[CH:9]1([C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([OH:12])=[O:3])[CH2:11][CH2:10]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CC(C)(C)C1CC1)=O
Name
lithium hydroxide monohydrate
Quantity
3.5 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF H2O MeOH
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1.O.CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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